molecular formula C19H15FN2O4 B12088600 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B12088600
M. Wt: 354.3 g/mol
InChI Key: HTUKYMZANCMTDJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves several steps. One common method includes the reaction of 7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazine with a suitable isoindole derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods often involve large-scale batch reactors to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other PPO inhibitors such as:

    Oxyfluorfen: Another herbicide that inhibits PPO but has a different chemical structure.

    Sulfentrazone: A PPO inhibitor with a broader spectrum of activity against weeds.

    Carfentrazone-ethyl: Known for its rapid action and effectiveness in controlling a wide range of weed species.

2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chemical structure, which provides selective activity and a favorable environmental profile .

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,3-4,8-9,11-12H,5-7,10H2

InChI Key

HTUKYMZANCMTDJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4CC=CCC4C3=O)F

Origin of Product

United States

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